N-Vinylformamide

Polymer Modification Hydrolysis Kinetics Polyvinylamine

Procure N-Vinylformamide (NVF) as the definitive precursor for poly(vinylamine) (PVAm), delivering the industry's highest cationic charge density (32.5% nitrogen). Its unique cis/trans conformer ratio and quantitative hydrolysis enable unmatched precision in synthesizing stimuli-responsive hydrogels for advanced drug delivery and high-performance flocculants for water treatment. Ensure your R&D and production outcomes with the monomer that defines the standard in amine-functional polymer architecture.

Molecular Formula C3H5NO
Molecular Weight 71.08 g/mol
CAS No. 13162-05-5
Cat. No. B1346921
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Vinylformamide
CAS13162-05-5
Molecular FormulaC3H5NO
Molecular Weight71.08 g/mol
Structural Identifiers
SMILESC=CNC=O
InChIInChI=1S/C3H5NO/c1-2-4-3-5/h2-3H,1H2,(H,4,5)
InChIKeyZQXSMRAEXCEDJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Vinylformamide (NVF, CAS 13162-05-5): A Strategic Functional Monomer for Amine-Functionalized Polymers


N-Vinylformamide (NVF, CAS 13162-05-5) is a water-soluble, non-conjugated N-vinylamide monomer. It is an isomer of acrylamide and is distinguished by its high reactivity in free-radical polymerization [1] and its capacity for facile, quantitative hydrolysis under mild conditions [2]. These features establish NVF as the premier precursor for poly(vinylamine) (PVAm) and a versatile building block for stimuli-responsive and functional copolymers [3].

N-Vinylformamide Differentiation: Why Not All N-Vinylamides Are Interchangeable


The N-vinylamide family exhibits significant structural and reactivity variations that preclude simple substitution. For example, NVF's unique conformational state as a cis (~30%) and trans (~70%) mixture [1] directly influences its polymerization mechanism and copolymerization behavior compared to the 100% trans conformers like N-vinylacetamide (NVA) and N-vinylpyrrolidone (NVP). Furthermore, the formamide moiety in NVF hydrolyzes with fundamentally different kinetics and achieves complete conversion under basic conditions, unlike its analogs [2]. The quantifiable evidence below demonstrates why NVF, and the poly(vinylamine) derived from it, cannot be generically replaced by other N-vinylamides, acrylamide, or alternative polycations.

Quantitative Evidence for Selecting N-Vinylformamide (CAS 13162-05-5) Over Analogs


Achieving Quantitative Amine Functionalization via Mild Base Hydrolysis

Poly(N-vinylformamide) (PNVF) achieves complete amide conversion to poly(vinylamine) (PVAm) under basic conditions when the NaOH/amide molar ratio exceeds unity. This is a key differentiator from acidic hydrolysis of PNVF, which exhibits limited conversions due to electrostatic repulsion [1]. In contrast, acidic hydrolysis of PNVF is unable to achieve more than 50% conversion [2].

Polymer Modification Hydrolysis Kinetics Polyvinylamine

Superior Amine Density in Derived Poly(vinylamine) vs. Biopolymer Alternatives

Poly(vinylamine) (PVAm), synthesized from NVF, possesses the highest density of primary amine groups among all polymers, with a nitrogen content of 32.5 wt% [1]. This is a significant differentiator when compared to a common biopolymer alternative like chitosan, which has a nitrogen content of only 8.7 wt% [1].

Polycation Chemistry Flame Retardancy Polyvinylamine

Controlled Polymerization for Tailored Poly(vinylamine) Architectures

NVF is amenable to controlled radical polymerization via the organotellurium-mediated radical polymerization (TERP) method, enabling the synthesis of poly(N-vinylformamide) (PNVF) with controlled molecular weight and low dispersity (Ð<1.25) [1]. Subsequent quantitative hydrolysis yields structurally controlled PVAm, a feat not readily achieved with other PVAm precursor monomers like N-vinylacetamide (NVA) or N-methyl-N-vinylacetamide (NMVA), which show limitations in controlled polymerization [1].

Controlled Radical Polymerization Block Copolymers Polyvinylamine

Ideal Copolymerization Behavior with N-Vinylpyrrolidone (NVP)

In free-radical copolymerization with N-vinylpyrrolidone (NVP), NVF exhibits reactivity ratios of r(NVF) ≈ 1.0 and r(NVP) ≈ 1.0 [1], resulting in ideal azeotropic copolymerization. This means the copolymer composition is equal to the initial comonomer feed composition [2]. This contrasts with the copolymerization of NVF with other monomers like diallyldimethylammonium chloride (DADMAC), where the reactivity ratios are highly disparate (r(DADMAC)=0.13, r(NVF)=1.92) [3], leading to compositional drift.

Copolymerization Reactivity Ratios Polymer Synthesis

Unique Conformational Equilibrium Influencing Polymerization Mechanism

NVF exists as a mixture of trans (~70%) and cis (30%) conformers in solution [1]. This is a unique feature among N-vinylamides, as N-vinylacetamide (NVA) and N-vinylpyrrolidone (NVP) exist exclusively in the 100% trans conformation [1]. The hydrogen bonding of NVF molecules in the trans conformation is proposed to influence the chain propagation mechanism in copolymerization [2].

Polymer Chemistry Conformational Analysis NMR Spectroscopy

Validated Application Scenarios for N-Vinylformamide (CAS 13162-05-5)


Synthesis of High-Purity, High-Charge-Density Poly(vinylamine) Flocculants

The ability to achieve near-quantitative (up to 100%) base hydrolysis of PNVF to PVAm [1] makes NVF the preferred precursor for manufacturing high-purity PVAm. This PVAm has the highest nitrogen content (32.5%) among polycations [2], delivering superior cationic charge density for applications in papermaking as retention and drainage aids [3] and in water treatment as a high-performance flocculant.

Design of Stimuli-Responsive Hydrogels for Drug Delivery

NVF's ideal copolymerization behavior with NVP (r-values ≈ 1.0) [4] allows for the precise design of random, compositionally uniform copolymers. The subsequent partial or complete hydrolysis of the NVF component introduces pH-responsive amine groups. This controlled architecture is exploited to create hydrogels with tailored swelling and release properties for advanced drug delivery systems .

Fabrication of Advanced Functional Coatings and Membranes

The high reactivity of the primary amines in PVAm, derived from NVF [2], enables robust chemical modification and surface grafting. This is leveraged to create biocompatible coatings for medical devices and functionalized membranes. For instance, PVAm-grafted polypropylene membranes exhibit enhanced adsorption affinity for organic micropollutants due to multiple hydrophilic and hydrogen-bonding sites , a performance attribute directly linked to PVAm's high amine density.

Synthesis of Well-Defined Block Copolymers for Precision Materials

NVF is uniquely suited for controlled radical polymerization via the TERP method, yielding PNVF with low dispersity (Ð<1.25) [5]. This enables the synthesis of well-defined block copolymers containing PVAm segments. The patent literature highlights the use of such structured block copolymers as a 'greener' alternative to traditional acrylamide-based flocculants, offering improved stability under high-pH conditions [6].

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